molecular formula C6H6O4 B11923441 4-Ethoxy-4-oxobut-2-ynoic acid

4-Ethoxy-4-oxobut-2-ynoic acid

Cat. No.: B11923441
M. Wt: 142.11 g/mol
InChI Key: KXFBGXZEKANBLZ-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobut-2-ynoic acid is an organic compound that belongs to the class of fatty acid esters. It is characterized by the presence of an ethoxy group and a keto group attached to a butynoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-oxobut-2-ynoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated by microwave-assisted heating, which significantly reduces reaction times and improves yields. The choice of catalyst and reaction conditions depends on the nature of the methyl ketone substituent. For example, tosic acid is effective for aryl derivatives, while pyrrolidine and acetic acid work well for aliphatic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-oxobut-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

4-Ethoxy-4-oxobut-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobut-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobutanoic acid: Similar in structure but lacks the triple bond present in 4-Ethoxy-4-oxobut-2-ynoic acid.

    4-Ethoxy-4-oxobut-2-enoic acid: Contains a double bond instead of a triple bond.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a keto group attached to a butynoic acid backbone.

Properties

IUPAC Name

4-ethoxy-4-oxobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBGXZEKANBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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